Methyl 5-Iodobenzimidazole-2-carboxylate
Description
Methyl 5-Iodobenzimidazole-2-carboxylate is a benzimidazole derivative characterized by a methyl ester group at position 2 and an iodine substituent at position 5 of the benzimidazole ring. Its molecular formula is C₉H₇IN₂O₂, with a molecular weight of 318.07 g/mol. Benzimidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and biological activity .
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
methyl 6-iodo-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) |
InChI Key |
OAYFMVLCCQEUPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Iodination of Aromatic Precursors
One common approach is the iodination of 2-methylbenzoic acid derivatives, which can then be converted into the benzimidazole structure. According to a patent describing the synthesis of 5-iodo-2-methylbenzoic acid, the iodination is performed by reacting 2-methylbenzoic acid with iodine in the presence of acetic anhydride to remove water formed during the reaction. The process can be carried out in batch, semi-batch, or continuous flow modes, with reaction times ranging from 1 to 20 hours. The crude iodinated product is purified by sublimation, distillation, or crystallization to yield high-purity 5-iodo-2-methylbenzoic acid, which is a key intermediate for further transformations.
| Parameter | Condition/Range | Notes |
|---|---|---|
| Reactants | 2-methylbenzoic acid, iodine | Acetic anhydride added in excess |
| Reaction mode | Batch, semi-batch, continuous flow | Residence time: 1–20 hours |
| Purification methods | Sublimation, distillation, crystallization | To isolate high-purity product |
Formation of Benzimidazole Ring
The benzimidazole ring is typically formed by cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives or their equivalents. A notable method involves acid-catalyzed amidine formation followed by copper(I)-catalyzed intramolecular C-N bond formation. For example, methyl cyanoformate reacts with a substituted o-phenylenediamine under acidic conditions to form an amidine intermediate, which upon Cu(I)-catalyzed cyclization yields the benzimidazole ring system. This method has been reported to provide excellent conversion rates (up to 88% in amidine formation and excellent yields in cyclization).
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Amidination | Methyl cyanoformate, 4 N HCl in dioxane, 23 °C, 12 h | 88% yield; effective with hindered amines |
| Cyclization | CuI (0.05 equiv), 1,10-phenanthroline (0.1 equiv), Cs2CO3 (1.25 equiv), DME, 80 °C, 16 h | Excellent conversion, clean C-N bond formation |
Direct Synthesis of Methyl 5-Iodobenzimidazole-2-carboxylate
A practical synthetic sequence reported in the literature involves:
- Starting from 2-hydroxy-4-nitroaniline, which is O-benzylated and then iodinated using iodine monochloride (ICl) to introduce the iodine substituent at the desired position.
- Acid-catalyzed amidine formation with methyl cyanoformate to introduce the methyl carboxylate group.
- Copper(I)-catalyzed intramolecular cyclization to form the benzimidazole ring.
This sequence efficiently yields this compound or its close analogs with high selectivity and purity.
Reaction Conditions and Optimization
- Solvents: Common solvents include dimethyl ether (DME), tetrahydrofuran (THF), and dioxane, chosen for their ability to dissolve reactants and facilitate catalysis.
- Catalysts: Copper(I) iodide with ligands like 1,10-phenanthroline is effective for promoting cyclization.
- Temperature: Typically moderate temperatures (23 °C to 80 °C) are used depending on the step.
- Reaction Time: Ranges from a few hours (3–16 h) depending on the step and scale.
Purification Strategies
Purification of this compound involves:
- Crystallization from suitable solvents to remove impurities.
- Sublimation or distillation for intermediates like iodinated benzoic acids.
- Chromatographic methods may be employed for laboratory-scale synthesis but are less favored industrially due to cost.
Comparative Data Table of Key Preparation Steps
Summary of Research Findings and Industrial Relevance
- The iodination of methylbenzoic acid derivatives is well-established and can be optimized for industrial scale with high purity and yield using acetic anhydride to remove water and appropriate reaction modes.
- The amidine formation and subsequent copper(I)-catalyzed cyclization provide a highly efficient route to the benzimidazole core with methyl carboxylate substitution, suitable for complex molecule synthesis.
- These methods allow for the selective introduction of iodine at the 5-position, which is critical for further functionalization in drug development and organic synthesis.
- Purification techniques such as sublimation and crystallization are essential to isolate the target compound with high purity, particularly for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Iodobenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-Iodobenzimidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-Iodobenzimidazole-2-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. The iodine atom and carboxylate group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 5-Iodobenzimidazole-2-carboxylate with analogous compounds:
Key Observations :
- Substituent Effects: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs like 2-Methylimidazole.
- Core Heterocycle Differences : Unlike benzothiophene-based compounds (e.g., ), benzimidazoles contain two nitrogen atoms in the fused ring system, enabling stronger hydrogen bonding and coordination with metal ions .
Physicochemical Properties
- Solubility: Methyl esters (e.g., methyl salicylate in ) are generally lipophilic. The iodine substituent further reduces aqueous solubility compared to hydroxyl or amino analogs.
- Thermal Stability: Benzimidazoles exhibit higher thermal stability than imidazoles due to aromatic conjugation. The iodine atom may lower the melting point relative to non-halogenated derivatives due to increased molecular asymmetry.
Biological Activity
Methyl 5-Iodobenzimidazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antiviral research. This article discusses its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.
1. Chemical Structure and Synthesis
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, typically involving the iodination of benzimidazole derivatives followed by carboxylation reactions. The general synthetic pathway includes:
- Starting Material : Benzimidazole
- Reagents : Iodine, methyl carboxylate
- Conditions : Varying temperatures and solvents depending on the specific reaction conditions.
2.1 Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study evaluating its efficacy against glioblastoma and neuroblastoma cell lines, the compound demonstrated significant growth inhibition with IC50 values in the low nanomolar range. Table 1 summarizes the cytotoxicity data from various studies:
The compound's mechanism appears to involve disruption of microtubule dynamics, a common target for anticancer agents, leading to apoptosis in cancer cells.
2.2 Antiviral Activity
In addition to its anticancer properties, this compound has shown promising activity against viral infections, particularly HIV. Research indicates that modifications at the C2 and C3 positions of the benzimidazole core enhance integrase inhibition, which is crucial for viral replication. The inhibitory effects were measured using IC50 values that reflect the potency of these compounds against HIV integrase:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 0.39 | Integrase Inhibitor |
| Control Compound | 0.06 | Positive Control |
This suggests that structural modifications can lead to improved antiviral activity through enhanced binding affinity to viral targets.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : By interfering with microtubule formation, it induces mitotic arrest in cancer cells.
- Integrase Inhibition : It binds to HIV integrase, preventing viral DNA integration into the host genome.
4. Case Studies and Research Findings
Several case studies have documented the therapeutic potential of this compound:
- Cytotoxicity in Cancer Models : A study involving xenograft models demonstrated significant tumor reduction upon treatment with this compound, indicating its potential as an effective therapeutic agent for aggressive cancers like glioblastoma.
- Antiviral Efficacy : In vitro studies have shown that this compound significantly reduces viral load in infected cell cultures, marking it as a candidate for further development in HIV treatment protocols.
5. Conclusion
This compound exhibits significant biological activity with potential applications in oncology and virology. Its ability to inhibit cancer cell proliferation and viral replication positions it as a valuable compound for future drug development efforts.
Continued research into its structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity, ultimately paving the way for clinical applications.
Q & A
Q. What are the common synthetic routes for Methyl 5-Iodobenzimidazole-2-carboxylate, and how can intermediates be validated?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Condensation reactions of substituted benzimidazole precursors with iodinating agents under controlled temperatures (e.g., 60–80°C in anhydrous DMF) .
- Esterification of carboxylic acid intermediates using methanol and acid catalysts (e.g., H₂SO₄) under reflux conditions .
- Validation of intermediates via ¹H/¹³C NMR (to confirm iodination at the 5-position) and HPLC purity analysis (>95% purity threshold) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography resolves the compound’s solid-state conformation, including bond angles and iodine positioning (refer to analogous ethyl benzimidazole carboxylate structures ).
- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian 16, validated against experimental UV-Vis spectra .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?
Methodological Answer:
- Design of Experiments (DoE) frameworks (e.g., Taguchi methods) test variables:
- Catalyst type (e.g., Pd(OAc)₂ vs. CuI for iodination ).
- Solvent polarity (DMF vs. THF for solubility ).
- Temperature gradients (40–100°C) to minimize side-product formation.
- Response Surface Methodology (RSM) models yield data, prioritizing factors with Pareto charts .
Q. What strategies address solubility challenges in biological assays for this compound?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .
- Micellar encapsulation : Non-ionic surfactants (e.g., Poloxamer 407) enhance solubility for in vitro cytotoxicity assays .
- pH-dependent solubility profiling : Titrate from pH 3–9 to identify optimal buffered conditions (e.g., phosphate buffer at pH 7.4) .
Q. How can researchers analyze binding interactions between this compound and kinase targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target kinases (e.g., EGFR) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
- Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions, focusing on iodine’s halogen-bonding potential with catalytic lysine residues .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles (heating rate: 10°C/min) across synthesized batches .
- Cross-validate purity via HPLC-ELSD to rule out impurities affecting melting ranges .
- Literature benchmarking : Contrast results with structurally similar compounds (e.g., ethyl 1-benzyl derivatives with mp 165–166°C ).
Tables of Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 165–166°C (analog) | |
| LogP (Lipophilicity) | HPLC retention time modeling | 2.8 ± 0.3 | |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 4.2 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
